molecular formula C9H12N2O2S B1455411 N-methyl-2,3-dihydro-1H-indole-6-sulfonamide CAS No. 1300027-05-7

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Cat. No.: B1455411
CAS No.: 1300027-05-7
M. Wt: 212.27 g/mol
InChI Key: FVLCMZSARFTYBY-UHFFFAOYSA-N
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Description

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfonamide group attached to the indole ring, which can significantly influence its chemical and biological properties.

Future Directions

The application of indole derivatives, such as “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide”, for the treatment of various disorders has attracted increasing attention in recent years . The investigation of novel methods of synthesis has also attracted the attention of the chemical community .

Biochemical Analysis

Biochemical Properties

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, further influencing their function .

Cellular Effects

This compound affects various cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, this compound can induce cell cycle arrest or promote cell death in certain cell types. Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules. This binding can result in the inhibition or activation of enzymes, depending on the context. For example, this compound can inhibit certain kinases, which are enzymes that phosphorylate other proteins, thereby affecting signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. Its degradation products may also have biological activity, which needs to be considered in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain tissues, depending on its affinity for specific cellular components .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLCMZSARFTYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Reactant of Route 2
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Reactant of Route 3
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Reactant of Route 4
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Reactant of Route 5
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Reactant of Route 6
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.